CB1 Cannabinoid Receptor Affinity: Essentially Inactive vs. Nanomolar Purine Antagonists
The target compound displays a CB1 Ki >10,000 nM in a [3H]CP55940 displacement assay using recombinant human CB1 receptors expressed in CHO cell membranes [1]. In contrast, a structurally related 1,3-dimethyl-8-substituted purine-2,6-dione from the same chemotype family (BDBM50023691/CHEMBL3341867) exhibits an IC50 of 181 nM in a functional antagonist assay at human CB1 receptors stably expressed in RD-HGA16 cells [2]. This represents a greater than 55-fold difference in CB1 engagement, rendering the target compound functionally silent at cannabinoid receptor 1 under physiologically relevant concentrations.
| Evidence Dimension | CB1 receptor binding affinity / functional antagonism |
|---|---|
| Target Compound Data | Ki >10,000 nM (displacement of [3H]CP55940 from recombinant human CB1 expressed in CHO membranes, 2 h incubation, liquid scintillation counting) |
| Comparator Or Baseline | Purine-2,6-dione derivative BDBM50023691/CHEMBL3341867: IC50 = 181 nM (antagonist activity at human CB1 in RD-HGA16 cells, inhibition of CP55,940-induced calcium flux) |
| Quantified Difference | >55-fold lower CB1 affinity for target compound |
| Conditions | Target: recombinant human CB1 in CHO membranes, [3H]CP55940 displacement. Comparator: human CB1 in RD-HGA16 cells, calcium flux assay. |
Why This Matters
Researchers seeking to avoid confounding CB1-mediated effects or to use this compound as a CB1-inactive control in purine-based screening libraries can select this compound with confidence, whereas generic purine-2,6-dione analogs may produce unintended CB1 antagonism.
- [1] BindingDB entry BDBM50449580 / CHEMBL4174205, curated by University of Bonn/ChEMBL. Ki >10,000 nM for human CB1 receptor. View Source
- [2] BindingDB entry BDBM50023691 / CHEMBL3341867. IC50 = 181 nM for human CB1 receptor antagonist activity. View Source
